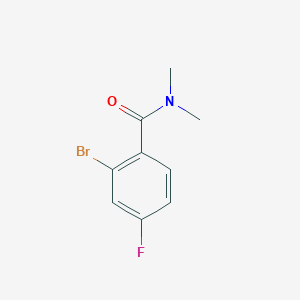

2-bromo-4-fluoro-N,N-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUIJOTZYHWBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluoro N,n Dimethylbenzamide and Its Derivatives

Direct Amidation Strategies for N,N-Dimethylbenzamide Formation

Direct amidation involves reacting the carboxylic acid and the amine in a single pot with the aid of coupling reagents that activate the carboxylic acid in situ. This approach is widely favored for its operational simplicity and generally mild reaction conditions.

Reagent-mediated coupling is a cornerstone of modern amide synthesis, offering high efficiency and minimizing the need for harsh reaction conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting amidation.

Carbodiimides are powerful dehydrating agents that facilitate the formation of amide bonds. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly employed. peptide.comresearchgate.net The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. nih.gov However, this intermediate can sometimes rearrange into a stable N-acylurea byproduct, reducing the yield.

To improve efficiency and suppress side reactions, additives are often used. analis.com.my 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to act as an acyl transfer agent, forming a more reactive acyl-iminium ion intermediate. nih.gov Alternatively, nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) can trap the O-acylisourea to form an active ester, which then reacts with the amine to yield the desired amide with reduced risk of racemization in chiral substrates. peptide.comnih.gov EDCI is often preferred in laboratory settings because its urea (B33335) byproduct is water-soluble, simplifying purification. analis.com.my

A representative procedure for a similar substrate involves dissolving the carboxylic acid, amine, EDCI, and HOBt in a solvent like N,N-dimethylformamide (DMF), often with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acid salts. chemicalbook.com

Table 1: Example Conditions for Carbodiimide-Mediated Amidation This table is based on a synthesis of a closely related analog, 4-bromo-2-fluoro-N-methylbenzamide, and is representative of the conditions applicable for the N,N-dimethyl derivative.

| Parameter | Value |

|---|---|

| Carboxylic Acid | 2-Bromo-4-fluorobenzoic acid |

| Amine | Dimethylamine (B145610) (or Dimethylamine hydrochloride) |

| Coupling Reagent | EDCI |

| Additive | HOBt, DMAP (catalytic) |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | DMF or Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Phosphonium (B103445) salt-based coupling reagents are known for their high reactivity and efficiency, often succeeding where other methods fail, particularly with sterically hindered substrates or N-methylated amino acids. bachem.comuni-kiel.de (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are prominent examples. thieme-connect.dewikipedia.org

These reagents react with the carboxylate anion to form an activated benzotriazolyl ester or a phosphonium acyloxy intermediate, which rapidly reacts with the amine. wikipedia.org The reactions are typically fast, often reaching completion within a few hours at room temperature. peptide.com The byproducts generated are generally soluble in common organic solvents, facilitating purification. bachem.com PyBOP is a widely used substitute for the older BOP reagent, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.comwikipedia.org PyBrOP is considered even more reactive and is particularly effective for challenging couplings. bachem.comthieme-connect.de

Table 2: Typical Reagents for Phosphonium-Mediated Synthesis

| Parameter | Value |

|---|---|

| Carboxylic Acid | 2-Bromo-4-fluorobenzoic acid |

| Amine | Dimethylamine |

| Coupling Reagent | PyBOP or PyBrOP |

| Base | Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA) |

| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

An alternative to direct coupling is a two-step process where the carboxylic acid is first converted into a more reactive acyl halide, typically an acyl chloride. This intermediate is then reacted with the amine to form the amide.

The conversion of 2-bromo-4-fluorobenzoic acid to 2-bromo-4-fluorobenzoyl chloride can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction creates a highly electrophilic acyl chloride.

The isolated acyl chloride is then reacted with dimethylamine. The high reactivity of the acyl chloride allows for a rapid and often high-yielding reaction with the amine nucleophile. This method, a variation of the Schotten-Baumann reaction, is robust and widely applicable. diva-portal.org

The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base is added to act as an acid scavenger. Triethylamine (Et₃N or TEA) is commonly used for this purpose. It reacts with the generated HCl to form triethylammonium (B8662869) chloride, a salt that often precipitates from the reaction mixture or can be easily removed by an aqueous wash during workup. Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of an external base like triethylamine are used.

Table 3: General Conditions for Acyl Chloride Amidation

| Parameter | Value |

|---|---|

| Substrate | 2-Bromo-4-fluorobenzoyl chloride |

| Amine | Dimethylamine |

| Base (Acid Scavenger) | Triethylamine (TEA) or excess Dimethylamine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl ether |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

Acyl Halide and Amine Reaction Protocols

Functionalization of Aromatic Precursors

The synthesis of complex aromatic compounds like 2-bromo-4-fluoro-N,N-dimethylbenzamide invariably begins with simpler, functionalized aromatic precursors. The key challenge lies in the controlled, regioselective introduction of multiple substituents onto the benzene (B151609) ring. The interplay of directing effects of the substituents and the choice of reaction conditions are paramount to achieving the desired substitution pattern.

Aromatic Electrophilic Substitution Routes to Benzamides

Direct amidation of an aromatic ring via electrophilic aromatic substitution (EAS) presents a formidable challenge due to the low reactivity of amidating agents. However, specialized methods have been developed to achieve this transformation. One such approach is a direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid, such as triflic acid. nih.gov This reaction is believed to proceed through a highly reactive superelectrophilic intermediate. nih.gov

The regioselectivity of such a reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. For a precursor to this compound, such as 1-bromo-3-fluorobenzene, the fluorine atom (an ortho-, para-director) and the bromine atom (also an ortho-, para-director, but deactivating) would direct the incoming electrophile. This often results in a mixture of isomers, complicating the synthesis of a single, specific product.

| Aromatic Substrate | Acid (Equivalents) | Temperature | Yield (%) |

|---|---|---|---|

| Benzene | CF₃SO₃H (10) | 60°C | 56 |

| Toluene | CF₃SO₃H (5) | 60°C | 75 (mixture of isomers) |

| Mesitylene | CF₃SO₃H (5) | 60°C | 94 |

Multi-Step Synthesis from Substituted Benzene Derivatives

Given the challenges in controlling regioselectivity with direct electrophilic substitution, multi-step synthetic sequences are the most practical and widely employed routes for preparing polysubstituted benzamides like this compound. These strategies involve the sequential introduction of functional groups, leveraging their directing effects to control the position of subsequent substitutions.

A plausible synthetic pathway could commence with a readily available starting material like 4-fluorobenzaldehyde (B137897). The synthesis would then proceed through a series of carefully planned steps to introduce the bromine and the N,N-dimethylamide functionalities.

The cornerstone of a successful multi-step synthesis is the regioselective introduction of each functional group.

Halogenation: Starting with 4-fluorobenzaldehyde, the fluorine atom, being an ortho-, para-director, will direct incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the aldehyde group, electrophilic bromination would be directed to the ortho position (C2). A patented method describes the bromination of 4-fluorobenzaldehyde using a bromide reagent in an acid solution to produce 2-bromo-4-fluorobenzaldehyde (B1271550) in high yield. google.com

Amidation: The N,N-dimethylamide group is typically installed in the final stages of the synthesis. This is most commonly achieved by first oxidizing the aldehyde group of 2-bromo-4-fluorobenzaldehyde to a carboxylic acid (2-bromo-4-fluorobenzoic acid). This intermediate can then be converted to the corresponding acyl chloride, which readily reacts with dimethylamine to furnish the final product, this compound. Alternatively, direct coupling of the carboxylic acid with dimethylamine using peptide coupling reagents offers another efficient route to the final amide. chemicalbook.com This terminal amidation strategy circumvents the difficulties of direct aromatic amidation and ensures the correct placement of the amide group. chemicalbook.com

Ortho-Functionalization Strategies for Tertiary Benzamides

Once the tertiary benzamide (B126) moiety is in place, it can itself serve as a powerful directing group for the functionalization of the C-H bond at the ortho position. This has emerged as a robust strategy for the synthesis of complex, substituted benzamide derivatives.

A notable advancement in this area is the palladium-catalyzed ortho-acylation of tertiary benzamides. acs.orgfao.org This method utilizes α-oxocarboxylic acids or arylglyoxylic acids as acyl sources in a decarboxylative coupling process. nih.govnih.gov The reaction is directed by the tertiary amide group, leading to the selective formation of ortho-acylated benzamides. nih.gov

The mechanism is proposed to involve a palladium insertion into the ortho C-H bond, a process favored over insertion into the N-C(O) bond of the amide. nih.govacs.org This C-H activation is facilitated by the coordinating ability of the amide group. The reaction provides a direct method to introduce ketone functionalities ortho to the amide group, creating versatile intermediates for further synthetic transformations. acs.org

| Benzamide Substrate | Acyl Source | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| N,N-Dimethylbenzamide | Phenylglyoxylic Acid | Pd(OAc)₂ | Ag₂CO₃ | TFA | 81 |

| N,N-Diethylbenzamide | Phenylglyoxylic Acid | Pd(OAc)₂ | Ag₂CO₃ | TFA | 75 |

| 4-Methoxy-N,N-dimethylbenzamide | Phenylglyoxylic Acid | Pd(OAc)₂ | Ag₂CO₃ | TFA | 94 |

| N,N-Dimethylbenzamide | 2-Oxo-2-phenylacetic acid | Pd(OAc)₂ | K₂S₂O₈ | DCE | 77 |

The utility of the tertiary benzamide group extends beyond acylation to a broader range of directed C-H functionalization reactions. nih.gov The ability of the amide to act as a directing group enables the selective introduction of various substituents at the ortho position. This strategy is a cornerstone of modern synthetic chemistry, offering an atom-economical approach to building molecular complexity. acs.orgacs.org

Transition metals, particularly palladium, are frequently employed to catalyze these transformations. nih.gov The general mechanism involves the coordination of the amide oxygen to the metal center, which positions the catalyst in proximity to the ortho C-H bond, facilitating its cleavage and subsequent functionalization. This approach has been successfully used for ortho-arylation, -alkylation, and -halogenation reactions, among others. researchgate.net For instance, the palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated, showcasing the amide's effectiveness as a directing group. researchgate.net

| Reaction Type | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / PivOK | Aryl Halide | C-Aryl |

| Alkylation | Ir(I) catalyst | Diazomalonate | C-Alkyl |

| Amination | Pd(OAc)₂ / K₂S₂O₈ | Primary Amide (NH₂R) | C-N |

| Azidation | Fe(II) catalyst | NaN₃ | C-N₃ |

Halogenation and Fluorination Approaches

The strategic installation of halogen atoms, particularly bromine and fluorine, onto the benzamide scaffold is fundamental to the synthesis of the target compound. Methodologies such as nucleophilic aromatic substitution for fluorine incorporation and direct bromination of the aromatic ring are key approaches.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring. In the context of synthesizing fluorinated benzamides, this reaction is particularly relevant. The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is greatly accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

A notable aspect of SNAr reactions is the reactivity of halogens as leaving groups. Contrary to trends in aliphatic substitution, fluorine is often the most effective leaving group among halogens in SNAr reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine. The strong inductive effect of fluorine withdraws electron density from the ring, making it more susceptible to nucleophilic attack and stabilizing the intermediate Meisenheimer complex. stackexchange.com The subsequent breakage of the strong carbon-fluorine bond is not the rate-limiting step and is compensated by the restoration of aromaticity. masterorganicchemistry.com

Research has demonstrated the practicality of using SNAr for the synthesis of dimethylamino-substituted aromatics from aryl fluorides. A procedure using hydroxide-assisted thermal decomposition of N,N-dimethylformamide can effectively generate dimethylamine for the substitution reaction. nih.gov This method is tolerant of various functional groups, including amides, and has been used to replace a fluorine atom while leaving a bromine atom on the same aromatic ring, highlighting its chemoselectivity. nih.gov

Table 1: Selected Examples of Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile Source | Product | Yield | Ref |

|---|---|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | N,N-dimethylformamide / Hydroxide (B78521) | 4-Bromo-2-(dimethylamino)benzaldehyde | 89% | nih.gov |

Bromination of Benzamide Scaffolds

The introduction of a bromine atom onto the benzamide ring is typically achieved through electrophilic aromatic substitution. The specific conditions and reagents for bromination depend on the activation level of the aromatic ring. For sufficiently activated rings, such as anilines or phenols, bromination can occur readily at or below room temperature using reagents like bromine or N-bromosuccinimide (NBS). commonorganicchemistry.com

For less activated benzamide scaffolds, more forcing conditions or different brominating agents may be necessary. The synthesis of related compounds, such as 2-amino-5-bromo-N,3-dimethylbenzamide, has been achieved using various methods, including reaction with liquid bromine in acetic acid or using N-bromosuccinimide as the brominating agent. google.com An electrochemical method has also been developed where elemental bromine is generated in situ from hydrobromic acid, offering a greener alternative that avoids handling liquid bromine and reduces equipment corrosion. google.com This electrochemical approach demonstrated a high yield of 97.12% and purity greater than 95% under mild, room-temperature conditions. google.com

A patented method for preparing 2-bromo-4-fluorobenzaldehyde, a potential precursor, involves dissolving 4-fluorobenzaldehyde in an acid solution (such as acetic or sulfuric acid) and reacting it with a brominating agent like N-bromosuccinimide or bromine at elevated temperatures (30-100 °C). google.com This demonstrates a direct approach to brominating a fluoro-substituted benzene ring.

Catalytic Transformations in Benzamide Synthesis

Catalytic methods offer efficient and often milder alternatives for constructing the amide bond. These transformations include oxidative amidation reactions and specialized acylation techniques that leverage catalysts to achieve high yields and selectivity.

Oxidative Amidation Reactions

Oxidative amidation provides a direct route to synthesize amides by coupling starting materials like aldehydes or benzylamines with an amine source in the presence of an oxidant. This approach is valuable for forming the N,N-dimethylbenzamide moiety.

Heterogeneous catalysts are particularly advantageous for their ease of separation and recyclability. A system utilizing a cobalt/aluminum (Co/Al) hydrotalcite-derived catalyst has proven highly efficient for the oxidative amidation of various benzaldehydes and benzylamines with N-substituted formamides. rsc.orgscispace.com These catalysts are prepared by a simple co-precipitation method. rsc.orgscispace.com

In this system, the reaction is typically carried out at 100 °C using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.orgscispace.com The catalyst with a Co2+/Al3+ molar ratio of 2/1 (Cat-3) exhibited excellent activity. rsc.orgscispace.com Mechanistic studies suggest that the reaction proceeds through a radical pathway. rsc.orgscispace.com This catalytic method is robust, applicable to substrates with various substituents, and the catalyst can be recycled without significant loss of activity. rsc.org

Table 2: Co/Al Hydrotalcite-Catalyzed Oxidative Amidation of Benzaldehydes

| Benzaldehyde Derivative | Amine Source | Product | Yield | Ref |

|---|---|---|---|---|

| Benzaldehyde | N,N-Dimethylformamide | N,N-Dimethylbenzamide | 92% | rsc.org |

| 4-Chlorobenzaldehyde | N,N-Dimethylformamide | 4-Chloro-N,N-dimethylbenzamide | 90% | rsc.org |

Iodine (I₂)-Catalyzed Acylation of Tertiary Amines

An alternative strategy for amide synthesis involves the acylation of tertiary amines. The development of methods that catalyze the amidation of tertiary amines with acyl chlorides via oxidative C-N bond cleavage presents a significant challenge in organic chemistry. thieme-connect.de A transition-metal-free approach utilizing molecular iodine (I₂) as a catalyst offers a mild and efficient solution. organic-chemistry.org

This transformation converts a broad range of aromatic acyl chlorides and tertiary amines into the corresponding amides in good yields (62-89%). organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, using an oxidant such as tert-butyl hydroperoxide (TBHP). organic-chemistry.org The proposed mechanism involves a radical process. organic-chemistry.org This method is practical due to the use of inexpensive and readily available materials, avoiding the need for transition metals. organic-chemistry.org The scope is broad, accommodating various substituted benzoyl chlorides and tertiary amines, making it a versatile tool for synthesizing diverse amide structures. thieme-connect.deorganic-chemistry.org

Palladium-Catalyzed C-Br Bond Functionalization

The functionalization of carbon-bromine (C-Br) bonds through palladium-catalyzed reactions represents a powerful strategy in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds. This approach is particularly valuable for the structural modification of aryl halides, such as this compound. The core of this methodology lies in the catalytic cycle of a palladium complex, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

In the context of this compound, the process is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, activating the C-Br bond for subsequent reactions. The versatility of palladium catalysis allows for a wide range of functional groups to be introduced at the ortho-position to the amide, enabling the synthesis of diverse derivatives. The specific reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high efficiency and selectivity in the desired transformation.

Cross-Coupling Strategies Involving Boron Reagents

A prominent application of palladium-catalyzed C-Br bond functionalization is the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents. This reaction is widely favored due to the mild reaction conditions, commercial availability and stability of boronic acids and their esters, and the generally non-toxic nature of the boron-containing byproducts.

For a substrate like this compound, a palladium-catalyzed cross-coupling with an aryl or vinyl boronic acid (or a boronate ester) would lead to the formation of a new carbon-carbon bond at the site of the bromine atom. The general catalytic cycle for this transformation is well-established. Following the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, a transmetalation step occurs where the organic group from the boron reagent is transferred to the palladium(II) center. The final step is reductive elimination, which forms the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical in this process, with phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) being commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. While direct examples for this compound are not prevalent in cited literature, the nickel-catalyzed cross-coupling of other brominated compounds with arylboron reagents has been successfully demonstrated, suggesting the feasibility of similar palladium-catalyzed pathways. researchgate.net

Synthesis of Related N,N-Dimethylbenzamide Structures and Analogues

The synthesis of N,N-dimethylbenzamide structures and their analogues can be achieved through various synthetic routes. These methods often involve the formation of the amide bond from a corresponding carboxylic acid or its derivative and dimethylamine. The specific strategies employed can be adapted to accommodate a range of substituents on the aromatic ring, leading to a diverse library of N,N-dimethylbenzamide compounds.

Preparation from Isatoic Anhydride (B1165640) and Dimethylamine Derivatives

A valuable method for the synthesis of ortho-amino-N,N-dimethylbenzamides involves the reaction of isatoic anhydride with dimethylamine or its derivatives. google.com Isatoic anhydride serves as a convenient and reactive precursor for the introduction of the 2-aminobenzoyl moiety. The reaction proceeds via the nucleophilic attack of dimethylamine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring. This is typically followed by the loss of carbon dioxide to yield the final o-amino-N,N-dimethylbenzamide product.

This synthetic approach offers several advantages, including the use of readily available starting materials and often high yields. google.com The reaction conditions can be modulated by the choice of solvent and temperature to optimize the formation of the desired product. For instance, the reaction can be carried out in various solvents such as methanol, toluene, or ethyl acetate. google.com The use of dimethylamine gas or an aqueous solution of dimethylamine allows for flexibility in the experimental setup. google.com

The following table summarizes the reaction conditions and outcomes for the synthesis of o-amino-N,N-dimethylbenzamide from isatoic anhydride and dimethylamine, as described in patent literature. google.com

| Reactants | Solvent | Reaction Conditions | Product | Purity (%) | Yield (%) |

| Isatoic anhydride, Dimethylamine gas | Methanol | Cooled to below -10 °C, then room temp. for 4 hrs | o-amino-N,N-dimethylbenzamide | 98.8 | 96.8 |

| Isatoic anhydride, Dimethylamine gas | Methanol | Cooled to below -10 °C, then room temp. for 4 hrs | o-amino-N,N-dimethylbenzamide | 98.2 | 92.4 |

| Isatoic anhydride, Dimethylamino formic acid | Toluene | Cooled to below 10 °C, then room temp. for 6 hrs | o-amino-N,N-dimethylbenzamide | 93.6 | 81.3 |

| Isatoic anhydride, Dimethylamino formic acid | Toluene | Cooled to below 10 °C, then room temp. for 6 hrs | o-amino-N,N-dimethylbenzamide | 96.5 | 91.6 |

| Isatoic anhydride, Dimethylamino formic acid | Ethyl Acetate | Cooled to below 10 °C, then room temp. for 4 hrs | o-amino-N,N-dimethylbenzamide | 99.0 | 98.0 |

| Isatoic anhydride, Dimethylamine aqueous solution | Acetonitrile | Cooled to below 10 °C, then room temp. for 4 hrs | o-amino-N,N-dimethylbenzamide | - | - |

| Isatoic anhydride, Dimethylamine aqueous solution | Ethylene dichloride | Room temp. for 5 hrs | o-amino-N,N-dimethylbenzamide | 94.0 | 85.0 |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Amide Bond Formation Mechanisms

While the synthesis of the 2-bromo-4-fluoro-N,N-dimethylbenzamide framework itself typically follows standard amidation protocols (e.g., reaction of the corresponding acyl chloride with dimethylamine), the more intricate mechanistic aspect involves the participation of its amide group in directing subsequent bond formations. In the context of catalytic amidation reactions, where a new C–N bond is formed at a C-H position, the substrate's amide group is not the nitrogen source but rather the key controller of regioselectivity.

The amide directing group is considered a weakly coordinating group. rsc.org Its effectiveness stems from its ability to pre-organize the substrate by coordinating to the metal catalyst, thereby bringing the catalyst into close proximity with specific C-H bonds. This directed approach is crucial for achieving high selectivity in complex molecules. nih.gov C–H amination reactions require an oxidant to render the method catalytic, unless a pre-oxidized nitrogen source is utilized. youtube.com

Mechanistic Pathways of Directed C-H Functionalization

The N,N-dimethylamide group in this compound is a classic directing group for activating the typically inert C-H bond at the ortho-position (C6) of the benzoyl ring. researchgate.netresearchgate.net This process, catalyzed by transition metals like palladium, ruthenium, or rhodium, proceeds through a series of well-defined mechanistic steps. rsc.orgnih.gov

A cornerstone of amide-directed C-H functionalization is the C-H palladation step, which involves the cleavage of an ortho C-H bond and the formation of a carbon-palladium bond. mdpi.com This process leads to a stable cyclic intermediate known as a palladacycle. The formation of this palladacycle is generally believed to occur through a concerted metalation-deprotonation (CMD) pathway.

Table 1: Key Features of the C-H Palladation Step

| Feature | Description | Mechanistic Implication |

| Directing Group | N,N-dimethylamide | Positions the catalyst for ortho-C-H activation. |

| Intermediate | Five-membered palladacycle | A stable, key intermediate that ensures high regioselectivity. |

| Mechanism | Concerted Metalation-Deprotonation (CMD) | Involves simultaneous C-H bond cleavage and C-Pd bond formation. |

| Rate-Limiting Step | Often C-H activation | The energy barrier of this step can determine the overall reaction rate. thieme-connect.com |

The regiochemical outcome of the C-H functionalization is dictated by the initial coordination of the this compound substrate to the metal catalyst. The primary mode of coordination involves the lone pair of electrons on the carbonyl oxygen atom binding to the electrophilic metal center (e.g., Pd(II)). researchgate.net

This coordination results in the formation of a pre-catalytic complex that positions the ortho C-H bond for activation. The resulting five-membered palladacycle is thermodynamically favored due to its low ring strain. While the oxygen atom is the most common coordination point, some N-alkoxy amides have been proposed to coordinate through an imidate form, acting as a neutral L-type ligand. nih.gov For simple tertiary amides like the title compound, however, coordination via the carbonyl oxygen is the dominant and accepted pathway. rsc.orgresearchgate.net

Catalytic Cycle Analysis in Transition Metal-Mediated Processes

For the catalytic functionalization of this compound, the reaction must proceed through a closed catalytic cycle where the active metal catalyst is regenerated after each product-forming turnover. These cycles typically involve changes in the oxidation state of the metal center.

While the Pd(II)/Pd(IV) cycle is frequently invoked for C-H functionalization, alternative pathways have been proposed. nih.govnih.gov One such alternative involves a Pd(II)/Pd(III) cycle, particularly when single-electron transfer (SET) processes might be operative. In this scenario, the five-membered palladacycle formed via C-H activation undergoes a one-electron oxidation from Pd(II) to Pd(III).

Mechanistic studies have suggested that instead of a single mononuclear Pd(IV) species, a bimetallic Pd(III) species could be involved. mdpi.com This pathway can be relevant in reactions involving specific oxidants or coupling partners. The subsequent reductive elimination from the Pd(III) center (or the bimetallic complex) would form the desired C-C or C-heteroatom bond and regenerate the catalyst. However, for many amide-directed C-H amidations and arylations, the Pd(II)/Pd(IV) pathway remains the more commonly accepted model. mdpi.combeilstein-journals.org

Table 2: Comparison of Proposed Catalytic Cycles

| Cycle | Key Oxidation States | Intermediate | Reductive Elimination |

| Pd(II)/Pd(IV) | Pd(II) → Pd(IV) → Pd(II) | Mononuclear, octahedral Pd(IV) complex. nih.gov | From Pd(IV) center, forms C-X bond. |

| Pd(II)/Pd(III) | Pd(II) → Pd(III) → Pd(I) → Pd(II) | Mononuclear or bimetallic Pd(III) species. mdpi.com | From Pd(III) center, often followed by disproportionation or further oxidation/reduction to return to Pd(II). |

Oxidants play a pivotal role in palladium-catalyzed C-H amidation and other functionalization reactions. youtube.com Their primary function is to facilitate the turnover-limiting step of the catalytic cycle, which is often the oxidation of the Pd(II) palladacycle to a higher oxidation state (Pd(IV) or Pd(III)) from which reductive elimination is more facile. nih.govnih.gov

Commonly used oxidants include hypervalent iodine(III) reagents like phenyliodine diacetate (PhI(OAc)₂), persulfates (e.g., K₂S₂O₈), and silver salts. mdpi.comnih.gov The choice of oxidant can significantly influence reaction efficiency and selectivity.

In the context of a Pd(II)/Pd(IV) cycle for amidation, the oxidant is responsible for the two-electron oxidation of the Pd(II) palladacycle. For instance, PhI(OAc)₂ first coordinates to the palladium center, followed by oxidative addition to form a Pd(IV) species. nih.gov This high-valent intermediate then undergoes C-N reductive elimination to form the aminated product and a Pd(II) species, which can re-enter the catalytic cycle. In some cases, the oxidant is also the source of the functional group being installed, such as in acetoxylation reactions. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

Comprehensive research on the reaction kinetics and thermodynamic properties specifically for the synthesis of this compound is not extensively available in publicly accessible scientific literature. The formation of benzamides, in general, proceeds through the reaction of a benzoic acid derivative with an amine. In the case of this compound, this would typically involve the reaction of 2-bromo-4-fluorobenzoic acid or its activated form (like an acyl chloride or ester) with N,N-dimethylamine.

The following sections outline the general principles of benzamide-forming reactions, which can be extrapolated to understand the potential kinetic and thermodynamic profile of the synthesis of this compound. However, it is crucial to note that the specific electronic and steric effects of the bromo and fluoro substituents on the benzoyl ring, as well as the nature of the dimethylamine (B145610) nucleophile, would significantly influence the actual reaction rates and equilibria.

Kinetic Studies of Benzamide-Forming Reactions

Rate = k[Benzoic Acid Derivative][Amine]

The rate constant, k, is temperature-dependent and is influenced by the solvent and the presence of catalysts. Factors that increase the electrophilicity of the carbonyl carbon of the benzoic acid derivative or the nucleophilicity of the amine will increase the rate constant.

For this compound synthesis, the electron-withdrawing effects of the bromine and fluorine atoms would increase the electrophilicity of the carbonyl carbon, likely leading to a faster reaction rate compared to unsubstituted benzoyl derivatives.

Table 1: Hypothetical Kinetic Data for the Formation of a Substituted Benzamide (B126)

| Experiment | [2-bromo-4-fluorobenzoic acid] (mol/L) | [N,N-dimethylamine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This table presents hypothetical data to illustrate the expected second-order kinetics. Actual experimental values for this compound are not available.

Computational and Theoretical Chemistry Studies

Theoretical Spectroscopic Property Prediction and Validation

Computational Infrared (FT-IR) and Raman Spectroscopy

At present, specific computational studies detailing the theoretical FT-IR and Raman spectra of 2-bromo-4-fluoro-N,N-dimethylbenzamide have not been published. Such an analysis would typically involve geometry optimization of the molecule's structure using methods like Density Functional Theory (DFT), followed by the calculation of its vibrational frequencies. The resulting data would predict the positions and intensities of absorption bands in the infrared spectrum and scattering peaks in the Raman spectrum, which could then be compared with experimental data for validation.

A theoretical vibrational analysis would provide a detailed assignment of the vibrational modes of the molecule, correlating specific peaks to the stretching, bending, and torsional motions of its constituent atoms and functional groups. This information is crucial for understanding the molecule's structural and electronic properties.

Predicted Nuclear Magnetic Resonance (NMR) Parameters

There is a lack of published data on the theoretically predicted NMR parameters for this compound. The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) and coupling constants is a common application of computational chemistry. These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra and the confirmation of the molecular structure. A computational NMR study would provide valuable information on the electronic environment of each nucleus within the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Energy Profiles for Catalytic Pathways

Detailed computational modeling of the reaction mechanisms and transition states involving this compound, including the generation of energy profiles for potential catalytic pathways, does not appear in the current body of scientific literature. Such studies are vital for understanding the reactivity of the compound and for designing efficient synthetic routes or catalytic processes. These computational investigations would typically map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This would allow for the determination of reaction barriers and the elucidation of the step-by-step mechanism of a chemical transformation.

Spectroscopic and Analytical Techniques in Research of 2 Bromo 4 Fluoro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 2-bromo-4-fluoro-N,N-dimethylbenzamide, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy is employed for a complete structural assignment.

Proton (¹H) NMR for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamide group.

The aromatic region of the spectrum would display signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the positions of the bromo and fluoro substituents. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other two aromatic protons would also exhibit splitting patterns based on their coupling with neighboring protons.

The N,N-dimethyl group would typically appear as two distinct singlets or a broadened singlet at room temperature due to restricted rotation around the amide C-N bond. This phenomenon, known as amide bond rotation, can provide information about the electronic and steric environment of the amide group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.20 - 7.80 | m | - |

| N(CH₃)₂ | 2.80 - 3.20 | s (broad) or two s | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency.

Carbon-¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms in the molecule.

The carbonyl carbon of the amide group would typically appear at the downfield end of the spectrum (around 165-175 ppm). The aromatic carbons would resonate in the region of 110-160 ppm, with their specific chemical shifts influenced by the attached substituents. The carbon atom attached to the fluorine would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position. Similarly, the carbon atom bonded to the bromine atom would have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The two methyl carbons of the dimethylamide group would appear as one or two signals in the upfield region of the spectrum (around 35-40 ppm), again depending on the rate of amide bond rotation.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-Br | 115 - 125 |

| C-F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic C-H | 110 - 140 |

| Aromatic C-N | 130 - 140 |

| N(CH₃)₂ | 35 - 40 |

Note: Predicted values are estimations. Actual values are solvent and frequency dependent.

Fluorine-¹⁹F NMR for Fluorine Chemical Shifts

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom on a benzene ring and would be influenced by the other substituents. Furthermore, the signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₉H₉BrFNO), HRMS would be used to confirm the exact mass of the molecular ion, which would be consistent with its isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M(⁷⁹Br)]⁺ | 244.9851 |

| [M(⁸¹Br)]⁺ | 246.9831 |

| [M(⁷⁹Br)+H]⁺ | 245.9929 |

| [M(⁸¹Br)+H]⁺ | 247.9909 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture, identify them based on their mass spectra, and assess the purity of a sample.

For this compound, a GC-MS analysis would provide a chromatogram showing a major peak corresponding to the compound, with the retention time being a characteristic property under specific GC conditions. The mass spectrum associated with this peak would show the molecular ion and a series of fragment ions. The fragmentation pattern is often predictable and can be used to confirm the structure. Common fragmentation pathways for benzamides include cleavage of the amide bond to form a benzoyl cation, followed by the loss of carbon monoxide. The presence of the bromo and fluoro substituents would influence the fragmentation, leading to characteristic ions in the mass spectrum.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research Data

A thorough investigation into the scientific literature and public databases for detailed research findings on the chemical compound this compound (CAS No. 1016749-54-4) reveals a significant lack of published experimental data. While the compound is available commercially for research purposes, comprehensive studies detailing its analytical and spectroscopic characterization are not readily accessible. Consequently, an article structured around specific advanced analytical techniques cannot be generated with the required scientific accuracy and detail at this time.

Extensive searches were conducted to locate information regarding the application of various analytical and chromatographic techniques for the analysis and purification of this compound. The specific areas of investigation included:

Liquid Chromatography-Mass Spectrometry (LC-MS): While theoretical mass-to-charge ratios (m/z) for various adducts of the compound, such as [M+H]⁺ and [M+Na]⁺, are predicted in databases like PubChemLite, experimental LC-MS data from mixture analysis, including retention times, ionization efficiency, or fragmentation patterns under specific conditions, remains unpublished. uni.lu

Thin-Layer Chromatography (TLC): No specific research findings detailing the use of TLC for monitoring reactions involving this compound, including solvent systems or Rƒ values, are available in the public domain.

Flash Column Chromatography: Similarly, detailed protocols for the purification of this specific compound using flash column chromatography, such as the stationary phase, eluent systems, and resulting purity, are not described in accessible scientific literature.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): There is a lack of published methods for the purity assessment or high-resolution analysis of this compound using HPLC or UPLC. This includes the absence of data on column specifications, mobile phases, flow rates, detection wavelengths, and retention times.

Advanced Spectroscopic and Photophysical Characterization: Beyond basic predicted data, there are no detailed public reports on advanced spectroscopic characterization of this compound.

While data exists for structurally related but distinct molecules, such as isomers or analogues with different substitution patterns, this information is not applicable for a scientifically accurate report focused solely on this compound. The absence of detailed, peer-reviewed research findings prevents the creation of an authoritative article with the specific data tables and in-depth analysis requested. Further research and publication in the scientific community are required to build a public body of knowledge on the analytical characteristics of this compound.

Advanced Spectroscopic and Photophysical Characterization Techniques

Luminescence Quenching Studies

No research articles detailing luminescence quenching studies involving this compound could be located.

Cyclic Voltammetry for Electrochemical Properties

No published data from cyclic voltammetry experiments for this compound could be found.

Advanced Research Applications of 2 Bromo 4 Fluoro N,n Dimethylbenzamide in Chemical Synthesis

Role as a Versatile Synthetic Intermediate and Scaffold

The strategic placement of reactive and modifiable functional groups on the benzamide (B126) core makes 2-bromo-4-fluoro-N,N-dimethylbenzamide a valuable building block in organic synthesis. The bromine atom serves as a key handle for various cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of target molecules. The N,N-dimethylamide group can also be a site for chemical modification or can act as a directing group in certain reactions.

Precursor in the Synthesis of Complex Molecular Architectures

While direct literature citing this compound in the synthesis of highly complex natural products is limited, its structural motifs are present in various pharmacologically active compounds. The utility of similar bromo-fluoro-substituted aromatic compounds as precursors in the synthesis of complex molecules is well-documented. For instance, related compounds like 2-bromo-4-fluoropyridine (B1291336) have been utilized as building blocks in the synthesis of intricate ligands and catalysts. ossila.com The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the elaboration of the this compound scaffold into more complex and diverse molecular architectures.

The N,N-dimethylamide moiety can also play a role in directing ortho-lithiation, which would enable further functionalization of the aromatic ring, leading to the construction of polysubstituted aromatic systems that are often key components of complex bioactive molecules.

Building Block for Diverse Chemical Libraries

In the realm of drug discovery and medicinal chemistry, the generation of diverse chemical libraries is paramount for identifying new lead compounds. This compound serves as an excellent starting point for library synthesis due to its capacity for diversification at multiple positions. The bromine atom allows for the introduction of a wide array of substituents through cross-coupling reactions. This enables the systematic exploration of the chemical space around the benzamide core, which is a common scaffold in many biologically active molecules.

The fluorine atom can also be a point of diversification, although it is more commonly retained in the final compounds to enhance properties such as metabolic stability and binding affinity. The N,N-dimethylamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives.

A representative scheme for the diversification of this compound is shown below:

| Starting Material | Reaction Type | Reagents | Potential Products |

| This compound | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl compounds |

| This compound | Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl amine derivatives |

| This compound | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Aryl-alkyne conjugates |

This table illustrates the potential for creating a vast library of compounds from a single, readily accessible starting material, highlighting its importance as a building block for chemical libraries.

Intermediate in the Formation of Functionalized Heterocycles

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. The reactivity of this compound makes it a suitable intermediate for the synthesis of various functionalized heterocycles. For example, the bromine and amide functionalities can be utilized in intramolecular cyclization reactions to form fused heterocyclic systems.

Furthermore, the bromine atom can be transformed into other functional groups, such as an azide (B81097) or a nitrile, which can then participate in cycloaddition reactions to form triazoles or other nitrogen-containing heterocycles. The fluorine atom can also influence the regioselectivity of these cyclization reactions. While specific examples for this compound are not abundant in the literature, the analogous compound 2-bromo-4-fluoropyridine has been shown to be a valuable precursor for the synthesis of bipyridine ligands, which are important in coordination chemistry and catalysis. ossila.com

Development of Chemical Probes and Labeling Strategies

The unique structural features of this compound also make it a candidate for the development of chemical probes and for use in various labeling strategies. These tools are essential for studying biological processes at the molecular level.

Isotope Labeling Strategies (e.g., 2H, 13C, 15N, 18F)

Isotope labeling is a powerful technique used in a variety of scientific disciplines, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and positron emission tomography (PET). The presence of a fluorine atom in this compound makes it a particularly interesting candidate for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).

¹⁸F is a widely used radionuclide in PET imaging, a non-invasive imaging technique that provides functional information about biological processes in vivo. The development of novel ¹⁸F-labeled PET tracers is a major focus of radiopharmaceutical chemistry. The synthesis of ¹⁸F-labeled benzamides can be achieved through nucleophilic substitution of a suitable leaving group, such as a nitro group or a trimethylammonium salt, with [¹⁸F]fluoride. Although direct ¹⁸F-labeling of this compound itself would not be the primary route, its derivatives could be designed to be precursors for ¹⁸F-labeled PET tracers.

The general approach for synthesizing an ¹⁸F-labeled benzamide derivative for PET imaging is outlined below:

| Precursor | Labeling Reaction | Labeled Product | Application |

| N,N-Dimethyl-4-fluoro-2-(trimethylammonio)benzamide triflate | Nucleophilic [¹⁸F]Fluorination | [¹⁸F]-2-Bromo-4-fluoro-N,N-dimethylbenzamide | Potential PET tracer for imaging |

Furthermore, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule during its synthesis to serve as internal standards in quantitative mass spectrometry or as probes in mechanistic studies.

Integration into Fluorescent or Spectroscopic Probes

Fluorescent probes are indispensable tools in modern biological research, allowing for the visualization of specific molecules and processes within living cells. rsc.orgnih.gov The benzamide scaffold of this compound can be incorporated into the structure of a fluorescent probe. The bromo and fluoro substituents can be used to modulate the photophysical properties of the resulting fluorophore, such as its excitation and emission wavelengths, quantum yield, and photostability.

For instance, the bromine atom can be replaced with a fluorogenic moiety through a cross-coupling reaction. The N,N-dimethylamide group can also be modified to include a recognition element that binds to a specific biological target, leading to a change in the fluorescence signal upon binding. While the direct use of this compound in a reported fluorescent probe is not evident, the principles of probe design suggest its potential as a versatile building block in this area. rsc.orgnih.gov

Investigation in Organofluorine Chemistry and Material Science Precursors

The presence of a fluorine atom on the benzamide scaffold makes this compound a significant precursor in the field of organofluorine chemistry. Fluorinated organic molecules are of immense interest due to the unique properties conferred by fluorine, such as enhanced thermal stability, metabolic resistance, and altered electronic characteristics.

While specific examples detailing the direct conversion of this compound into fluoroalkyl-containing architectures are not extensively documented in dedicated studies, its structure is inherently suited for such applications. As a fluorinated building block, it can be incorporated into larger molecules where the fluorine atom plays a crucial role in tuning the final properties of the target structure. The reactivity of the C-Br bond allows for cross-coupling reactions, which can be used to append fluoroalkyl chains or other complex fluorinated moieties, thereby creating sophisticated molecular designs for applications in medicinal chemistry and materials science.

The N,N-dimethylamide functional group is a well-established directing group in organic synthesis, capable of coordinating to a metal center and directing a C-H activation or functionalization to the ortho position. In this compound, this directing capability can be exploited to achieve regioselective transformations at the C-H bond adjacent to the amide.

More specifically, this compound has been investigated for its potential as a ligand in biochemical assays. Its ability to bind to biological macromolecules is confirmed by its presence in the Protein Data Bank (PDB). The compound, designated with the ligand code WJ7, has been identified in a crystal structure of P-selectin glycoprotein (B1211001) ligand 1, highlighting its role in molecular recognition and its potential application in the design of new bioactive agents. ebi.ac.uk

Derivatization for Further Chemical Transformations

The multiple functional groups on this compound allow for a wide range of derivatizations, enabling its conversion into a variety of other useful chemical intermediates.

The carbon-bromine bond in this compound is a key site for carbon-carbon bond formation via reductive cross-coupling reactions. These methods directly join two electrophilic organic halides, avoiding the need for pre-formed organometallic reagents. researchgate.net Nickel- and palladium-catalyzed systems are particularly effective for this purpose. nih.govrsc.org

A general approach involves the reaction of an aryl bromide, such as this compound, with another organic halide in the presence of a transition metal catalyst and a reducing agent. nih.gov These reactions are known for their high functional group tolerance, proceeding effectively in the presence of groups like amides, esters, and nitriles. nih.gov This allows for the late-stage modification of complex molecules.

Table 1: Representative Conditions for Reductive C-C Coupling of Aryl Bromides

| Component | Example Condition | Role in Reaction |

|---|---|---|

| Catalyst | Nickel(II) Complex (e.g., NiCl₂(glyme)) | Facilitates oxidative addition and reductive elimination |

| Ligand | Diamine Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) | Stabilizes the metal center and modulates reactivity |

| Reducing Agent | Zinc (Zn) or Manganese (Mn) powder | Provides electrons for the reductive catalytic cycle |

| Solvent | Aprotic Polar Solvent (e.g., DMF, DMA) | Solubilizes reactants and catalyst components |

| Temperature | Room Temperature to 80 °C | Affects reaction rate |

This table presents generalized conditions based on established methods for the reductive coupling of aryl bromides. researchgate.netnih.gov

The N,N-dimethylbenzamide group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, although tertiary amides are generally more resistant to cleavage than primary or secondary amides. rsc.orgarkat-usa.org

Acid-catalyzed hydrolysis of N,N-dimethylbenzamide has been studied across various acids, with the reaction rate being dependent on the acid concentration and solvent properties. rsc.org Alkaline hydrolysis also provides a route to the carboxylate salt, which can then be protonated to yield the carboxylic acid. acs.org Mild protocols for the hydrolysis of tertiary amides using sodium hydroxide (B78521) in non-aqueous methanol/dichloromethane mixtures have been developed, which can be more suitable for sensitive substrates. arkat-usa.org

Beyond hydrolysis, the amide functional group can participate in other transformations. For instance, studies on related N,N-dimethylbenzamide derivatives have shown that they can react with various nucleophiles and can be used to synthesize heterocyclic compounds like oxazolines and imidazolines. researchgate.net The bromine atom can be substituted via nucleophilic aromatic substitution, and the fluorine atom can also influence the reactivity of the aromatic ring, making this compound a versatile intermediate for generating a diverse array of chemical structures.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromo-4-fluoro-N,N-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination and fluorination of a pre-functionalized benzamide scaffold. Key steps include:

- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-bromination .

- Fluorination : Electrophilic fluorination using Selectfluor or DAST in anhydrous solvents (e.g., DCM) to ensure regioselectivity at the 4-position .

- Amide Formation : Coupling dimethylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in inert atmospheres to minimize hydrolysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH (neutral to slightly basic) and solvent polarity to enhance crystallinity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR: δ −110 to −120 ppm for fluorine) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected [M+H]⁺ ~ 260–265 m/z) and detect impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

Q. What are the primary applications of this compound in early-stage drug discovery?

- Methodological Answer :

- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) to identify lead candidates .

- Structural Probes : Utilize the bromine atom for X-ray crystallography or halogen bonding studies in protein-ligand complexes .

- Metabolic Stability : Assess in vitro liver microsome assays to predict pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. chlorine) on target selectivity .

- Batch Variability Checks : Re-synthesize disputed compounds under standardized conditions and retest .

Q. What computational strategies are recommended for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling (Pd catalysis) to predict regioselectivity at the bromine site .

- Solvent Effect Simulations : Use COSMO-RS to optimize solvent choice (e.g., THF vs. DMF) for reaction efficiency .

- Docking Studies : Predict steric hindrance from the dimethylamide group in catalytic cycles .

Q. How can researchers design experiments to investigate the compound’s role in modulating protein-protein interactions (PPIs)?

- Methodological Answer :

- Pull-Down Assays : Tag target proteins (e.g., His-tag) and use the compound as a competitive inhibitor in co-immunoprecipitation .

- Thermal Shift Assays (TSA) : Monitor protein stability changes upon compound binding using SYPRO Orange dye .

- Cryo-EM : Resolve conformational changes in PPIs at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.